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Compound of Interest

Compound Name: Frubiase

Cat. No.: B14633507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical evaluation of the performance-enhancing claims associated with

"Frubiase," a commercially available dietary supplement. As no direct clinical trials on the

"Frubiase" formulation were found in the public domain, this analysis is based on the scientific

evidence for its individual active ingredients. We will objectively compare the purported benefits

of these components with established ergogenic aids, supported by experimental data and

detailed methodologies.

Executive Summary
"Frubiase Sport" is marketed as a supplement that supports muscle function, energy

metabolism, and electrolyte balance, and reduces fatigue. Its formulation primarily consists of a

blend of minerals (magnesium, calcium, potassium, iron, zinc) and vitamins (B-complex, C, D,

E), with some product variations including Palatinose™, a slow-release carbohydrate.

While the individual ingredients in Frubiase play recognized roles in physiological processes

relevant to athletic performance, the lack of direct scientific evidence on the specific "Frubiase"

formulation makes it difficult to validate the synergistic efficacy and performance-enhancing

claims of the product as a whole. This guide will, therefore, dissect the available evidence for

each key ingredient and contrast it with well-researched, standalone performance enhancers.
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The following tables summarize the quantitative data on the efficacy of Frubiase's key

ingredients and established performance-enhancing alternatives.

Table 1: Comparison of Ingredients and Alternatives on Performance Metrics
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Ingredient/Alte
rnative

Primary
Claimed
Benefit

Typical
Dosage
Protocol

Key
Performance
Outcome

Supporting
Evidence
Level

Frubiase

Ingredients

Magnesium
Muscle function,

reduced cramps
200-400 mg/day

Mixed results on

strength and

endurance; may

reduce muscle

soreness.[1][2][3]

[4][5][6][7]

Moderate

B-Complex

Vitamins

Energy

metabolism

Varies by specific

vitamin

Essential for

energy

production, but

supplementation

in non-deficient

athletes shows

little direct

performance

enhancement.[8]

Low for direct

ergogenic effect

Iron

Oxygen

transport,

reduced fatigue

Varies based on

deficiency; ~100

mg/day for

deficient female

athletes

Improved

endurance

performance in

iron-deficient

individuals.[6][9]

[10][11][12] No

benefit in iron-

sufficient

athletes.[13][14]

High (for

deficient

individuals)

Zinc Protein

synthesis,

immune function

30-60 mg/day Limited evidence

for direct

performance

enhancement.

[13][14][15][16]

[17][18] May

Low for direct

ergogenic effect
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support recovery

and immune

function.[15]

Vitamins C & E

Antioxidant,

reduced muscle

damage

Vitamin C: 250-

1000 mg/day;

Vitamin E: 235-

400 IU/day

May reduce

markers of

muscle damage

and oxidative

stress.[4][7][19]

[20][21] Evidence

for performance

improvement is

inconsistent.[21]

[22]

Moderate for

recovery, Low for

performance

Palatinose™

(Isomaltulose)

Sustained

energy release

75g in 750ml

fluid pre-exercise

Improved cycling

time trial

performance

compared to

maltodextrin by

promoting fat

oxidation and a

stable blood

glucose profile.

[1][13][22][23]

[24]

Moderate

Established

Alternatives

Creatine

Monohydrate

Increased high-

intensity exercise

capacity

Loading: 20g/day

for 5-7 days;

Maintenance: 3-

5g/day

Increased

strength, power

output, and lean

body mass.[2]

[25][26][27][28]

High

Caffeine Reduced

perception of

effort, increased

endurance

3-6 mg/kg body

weight 60 mins

pre-exercise

Improved

endurance, time

trial

performance,

High
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and high-

intensity exercise

capacity.[29][30]

[31][32][33][34]

Beta-Alanine

Increased

muscle

carnosine,

buffering

capacity

3.2-6.4g/day

(split doses) for

4-12 weeks

Improved

performance in

high-intensity

exercise lasting

1-4 minutes.[35]

[36][37][38][39]

High

Sodium

Bicarbonate

Increased blood

buffering

capacity

0.2-0.4 g/kg body

weight 60-120

mins pre-

exercise

Enhanced

performance in

high-intensity,

short-duration

activities.[8][19]

[29][40][41]

High

Citrulline Malate

Reduced muscle

fatigue, improved

recovery

6-8g 1 hour pre-

exercise

May reduce

muscle soreness

and improve

performance in

some resistance

training

protocols.[42][43]

[44][45][46]

Evidence is

mixed.[42][46]

Moderate

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below to allow for

critical evaluation and replication.

Protocol 1: Palatinose™ vs. Maltodextrin in Cyclists
Objective: To compare the effects of pre-exercise ingestion of Palatinose™ versus

maltodextrin on substrate utilization and cycling time trial performance.[1][13][22][23][24]
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Study Design: Randomized, double-blind, crossover trial.

Participants: 20 experienced male cyclists.

Intervention: Participants consumed 750 ml of a 10% carbohydrate drink containing either

Palatinose™ or an isocaloric amount of maltodextrin 45 minutes before exercise.

Exercise Protocol:

90-minute endurance cycling at a moderate intensity (60% VO2 max).

Immediately followed by a time trial performance test.

Key Outcome Measures:

Time to complete the time trial.

Power output during the final 5 minutes of the time trial.

Blood glucose levels.

Fat and carbohydrate oxidation rates (measured via indirect calorimetry).

Results: Compared to maltodextrin, Palatinose™ ingestion resulted in a more stable blood

glucose profile, higher fat oxidation rates during the endurance phase, and an average one-

minute faster time trial completion.[13]

Protocol 2: Beta-Alanine Supplementation and High-
Intensity Exercise

Objective: To determine the effect of beta-alanine supplementation on muscle carnosine

concentrations and high-intensity cycling capacity.

Study Design: Placebo-controlled, double-blind study.

Participants: Recreationally active individuals.

Intervention:
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Treatment Group: 4-6 grams of beta-alanine per day, in divided doses, for 4 weeks.

Control Group: Placebo.

Exercise Protocol: High-intensity cycling capacity test (e.g., time to exhaustion at 110% of

maximal power output).

Key Outcome Measures:

Muscle carnosine content (measured via biopsy).

Time to exhaustion during the cycling test.

Blood lactate concentration.

Results: Beta-alanine supplementation significantly increased muscle carnosine content and

improved high-intensity cycling performance compared to placebo.

Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling

pathways and experimental workflows discussed in this guide.
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Caption: Role of Frubiase Ingredients in Energy Metabolism.
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Caption: Mechanism of Action for Beta-Alanine.
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Caption: Experimental Workflow for Palatinose™ Study.
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The performance-enhancing claims of "Frubiase" are predicated on the established

physiological roles of its individual vitamin and mineral components, as well as the inclusion of

Palatinose™ in some formulations. These ingredients are crucial for optimal bodily function,

and deficiencies can certainly impair athletic performance. However, for well-nourished

athletes, the ergogenic benefits of supplementation with many of these micronutrients are not

well-supported by robust scientific evidence.

In contrast, alternatives such as creatine monohydrate, caffeine, beta-alanine, and sodium

bicarbonate have a substantial body of research demonstrating their efficacy in enhancing

specific aspects of athletic performance under controlled experimental conditions.

For researchers, scientists, and drug development professionals, the key takeaway is the

critical importance of evaluating products based on direct, formulation-specific clinical evidence

rather than extrapolating from the properties of individual ingredients. While "Frubiase" may

serve as a convenient way to address potential micronutrient gaps, its claims as a potent

performance enhancer are not currently substantiated by direct scientific studies. Future

research should focus on conducting randomized controlled trials on the complete "Frubiase"

formulation to validate its specific performance-enhancing effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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